molecular formula C15H20N4OS B3805332 N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide

N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B3805332
M. Wt: 304.4 g/mol
InChI Key: LMTRQWCFSFJGNP-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including an imidazole ring and a thiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring could be formed through a Debus-Radziszewski imidazole synthesis, a reaction that involves the condensation of a dicarbonyl compound with an amine and an α-halo ketone . The thiazole ring could be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of an α-halo ketone, an amine, and a thioamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and thiazole rings are aromatic, meaning they are planar and have a cyclic cloud of delocalized π electrons . The presence of the amide group (-CONH2) would introduce polarity to the molecule, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could undergo a variety of chemical reactions. The imidazole ring, for example, is known to participate in various reactions such as N-alkylation and N-acylation . The thiazole ring could undergo reactions such as halogenation and nitration .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents . The aromatic rings could contribute to its stability and possibly its color .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of many drugs and toxins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its physical and chemical properties, as well as its safety and environmental impact .

Properties

IUPAC Name

N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-13-17-10(2)14(21-13)15(20)19(11-5-6-11)9-12-16-7-8-18(12)3/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTRQWCFSFJGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)N(CC2=NC=CN2C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide
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N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide

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